molecular formula C5H10O5 B1595416 beta-D-Ribofuranose CAS No. 36468-53-8

beta-D-Ribofuranose

Cat. No. B1595416
CAS RN: 36468-53-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-TXICZTDVSA-N
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Description

Beta-D-Ribofuranose is a type of sugar molecule that plays a key role in the metabolism of heart and bone collaterals, and can promote the recovery of ischemic tissue and local hypoxic tissue . It is commonly found in living organisms both in the form of N- and O-glycosides .


Molecular Structure Analysis

Beta-D-Ribofuranose has a molecular formula of C5H10O5. Its average mass is 150.130 Da and its monoisotopic mass is 150.052826 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

One of the chemical reactions involving beta-D-Ribofuranose is the formation of riboflavin from 5-amino-6-(1’-D)-ribityl-amino-2,4 (1H,3H)-pyrimidinedione and L-3,4-dihydrohy-2-butanone-4-phosphate via 6,7-dimethyl-8-lumazine .


Physical And Chemical Properties Analysis

Beta-D-Ribofuranose has a density of 1.1897 (rough estimate), a melting point of 88-92°C (lit.), a boiling point of 191.65°C (rough estimate), and a flashing point of 180.8°C . It is soluble in water .

Scientific Research Applications

RNA Duplex Stabilization

β-D-Ribofuranose derivatives, such as 1'-deoxy-1'-(benzimidazol-1-yl)-β-D-ribofuranose and 1'-deoxy-1'-phenyl-β-D-ribofuranose, have been utilized in RNA research. These derivatives help to investigate RNA duplex stabilizing forces including hydrogen bonds, base stacking, and solvation. Studies have shown that certain RNA analogues serve as universal bases with minimal destabilization, contributing to our understanding of RNA structures and interactions (Parsch & Engels, 2002).

Hydration Structure Analysis

The hydration structure of β-ribofuranose in aqueous solutions has been examined using ab initio molecular dynamics. This research focuses on the circular hydrogen bond networks involving ribofuranose and water molecules, highlighting the significance of hydroxymethyl group orientation in these interactions (Suzuki & Sota, 2005).

Oligodeoxynucleotide Synthesis

β-D-Ribofuranose has been used in the synthesis of oligodeoxynucleotides containing novel modifications. These studies provide insights into duplex stability and potential approaches for mixed base oligodeoxynucleotide synthesis (Millican et al., 1984).

Stereoselective Synthesis

Research has been conducted on the stereoselective synthesis of β-D-ribofuranosides directly from D-ribofuranose derivatives. This area of study is crucial for understanding the chemical processes and potential applications of β-D-ribofuranosides in various biochemical contexts (Suda & Mukaiyama, 1993).

Investigation of Conformational Properties

Studies have also focused on the conformational properties of β-D-ribofuranose derivatives, including the crystal structure and molecular conformation analysis. These findings are valuable for understanding the structural aspects of β-D-ribofuranose and its derivatives (Kingsford-Adaboh & Kashino, 1992).

Safety And Hazards

Beta-D-Ribofuranose should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

Future Directions

Research on beta-D-Ribofuranose is ongoing, with recent studies focusing on its conformational preferences . The factors influencing the conformational preferences of the furanose ring with the beta-D-ribo configuration have been identified, and these findings could have implications for future research and applications .

properties

IUPAC Name

(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189975
Record name beta-D-Ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Ribofuranose

CAS RN

36468-53-8
Record name beta-D-Ribose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Ribofuranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
P Bravo, E Piovosi, G Resnati… - The Journal of Organic …, 1989 - ACS Publications
The use of (R)-l-fluoro-3-[(4-methylphenyl) sulfinyl] acetone (3) as a chiral fluorinated synthon in the preparation of fluorodideoxyfuranoses is reported. The dilithium derivative of the …
Number of citations: 40 pubs.acs.org
M Haga, RK Ness, HG Fletcher Jr - The Journal of Organic …, 1968 - ACS Publications
21, R= C6H5CH2; R'= p-C6H5N2C6H4CO 22, R= C6H5CH2; R'= C6H5CO structure of the substance was confirmed by its con-version into erythritol derivatives. Reduction with sodium …
Number of citations: 22 pubs.acs.org
実吉峯郎, 西坂はるみ, 加藤宣之 - Chemical and Pharmaceutical Bulletin, 1981 - jlc.jst.go.jp
Treatment of 1, 2 : 5, 6-di-O-isopropylidene-3-amino-3-deoxy-α-D-allofuranose (1) with trifluoroacetic anhydride afforded crystalline 3-trifluoroacetamido derivative (2) in good yield. …
Number of citations: 3 jlc.jst.go.jp
K Tadano, K Hakuba, H Kimura… - The Journal of Organic …, 1989 - ACS Publications
The title compounds, two carbocyclic analogues of aldopentofuranoses, were synthesized from D-glucose. The key cyclopentane ring formation was achieved under the glycol cleavage …
Number of citations: 37 pubs.acs.org
G Karabanovich, J Dušek, K Savková… - Journal of Medicinal …, 2019 - ACS Publications
We report herein the discovery of 3,5-dinitrophenyl 1,2,4-triazoles with excellent and selective antimycobacterial activities against Mycobacterium tuberculosis strains, including …
Number of citations: 38 pubs.acs.org
GR Revankar, VC Solan, RK Robins… - Nucleic Acids …, 1981 - europepmc.org
… The use of trimethylsilyltrifluoromethane sulfonate as a catalyst and 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose in acetonitrile gave a 95% yield of a 1:1 mixture of V and VI as …
Number of citations: 20 europepmc.org
M Czugler, A Kálmán, J Kovács… - … Section B: Structural …, 1981 - scripts.iucr.org
The unstable A form of 1, 2, 3, 5-tetra-O-acetyl-fl-D-ribofuranose, C13H1809 (mp= 330-331 K), crystal-lizes in the monoclinic system, a= 12.649 (2), b= 5.582 (2), c= 11.078 (2) A,/3= …
Number of citations: 27 scripts.iucr.org
PWK Woo - J. Labelled Compd. Radiopharm.;(United Kingdom), 1988 - osti.gov
Reaction of 1-0-acetyl-2,3,5-tri-O-benzoyl-..beta..-D-ribofuranose with (/sup 14/C)cyanotrimethylsilane, generated in situ by reaction of potassium (/sup 14/C)cyanide and chloro-…
Number of citations: 0 www.osti.gov
S Vandenbussche - 2009
Number of citations: 0
Z Yang, L Ding, Z Tang - FINE …, 2002 - EDITORIAL OFFICE OF FINE …
Number of citations: 0

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